molecular formula C7H2Br3NS B12976982 2,5,6-Tribromobenzo[d]thiazole

2,5,6-Tribromobenzo[d]thiazole

Cat. No.: B12976982
M. Wt: 371.88 g/mol
InChI Key: XORQSACNSPTYAP-UHFFFAOYSA-N
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Description

2,5,6-Tribromobenzo[d]thiazole is a brominated derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Tribromobenzo[d]thiazole typically involves the bromination of benzo[d]thiazole. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the 2, 5, and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,5,6-Tribromobenzo[d]thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,5,6-Tribromobenzo[d]thiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2,5,6-Tribromobenzo[d]thiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromobenzo[d]thiazole
  • 2,6-Dibromobenzo[d]thiazole
  • 2,4,6-Tribromophenol

Uniqueness

2,5,6-Tribromobenzo[d]thiazole is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. Compared to other brominated benzo[d]thiazole derivatives, it may exhibit different pharmacological properties and chemical behaviors, making it a valuable compound for specialized applications.

Properties

Molecular Formula

C7H2Br3NS

Molecular Weight

371.88 g/mol

IUPAC Name

2,5,6-tribromo-1,3-benzothiazole

InChI

InChI=1S/C7H2Br3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H

InChI Key

XORQSACNSPTYAP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)SC(=N2)Br

Origin of Product

United States

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